![molecular formula C8H12Cl2N2 B13905530 (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in a multicomponent condensation reaction. This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Alkylating agents such as benzyl chloride and 1,2-dibromoethane are used in the presence of bases like triethylamine.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with different chemical properties.
Substituted cyclopenta[b]pyridine derivatives: Compounds with various substituents that modify their chemical and biological properties.
Uniqueness
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific structural configuration and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
ISGBINZZMGWDES-KLXURFKVSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


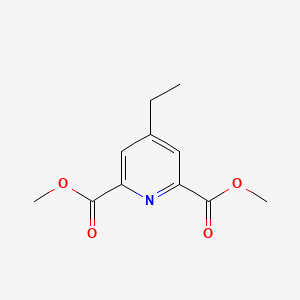

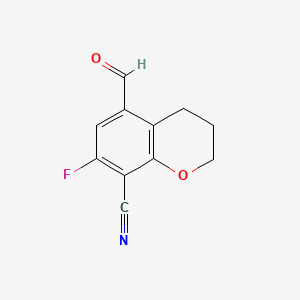
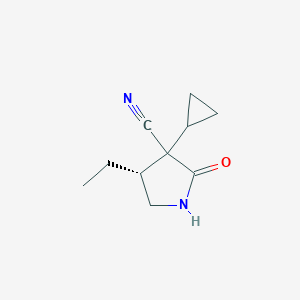
![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)
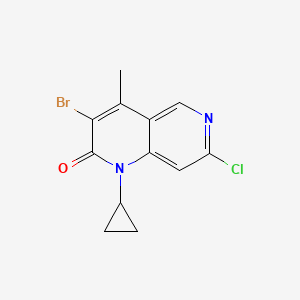
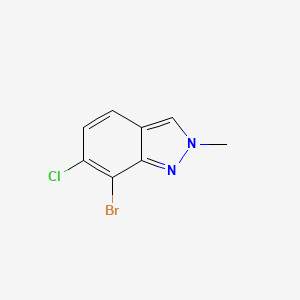
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
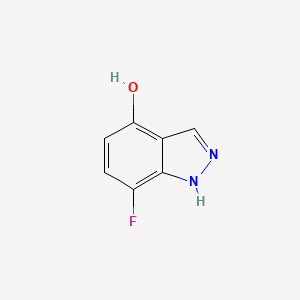
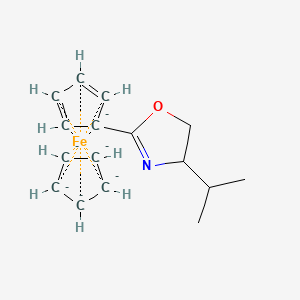
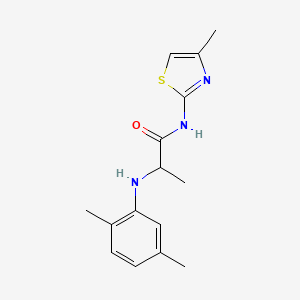
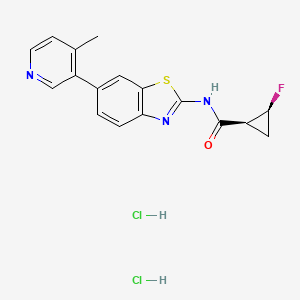
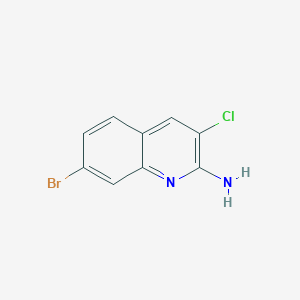
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
